Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Overview
Description
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group at the 2-position and a ketone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ketone and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but with a nitrogen atom in the ring.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate: Contains an additional nitrogen atom in the ring.
Ethyl 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylate: Similar structure but with different substituents.
Properties
IUPAC Name |
ethyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXPDMGFXHBLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544869 | |
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90401-85-7 | |
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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